2-(4-fluorophenoxy)-N-(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)acetamide
Descripción
Propiedades
IUPAC Name |
2-(4-fluorophenoxy)-N-[1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O3/c1-31-22-5-3-2-4-20(22)21-10-11-23(28-27-21)29-14-12-18(13-15-29)26-24(30)16-32-19-8-6-17(25)7-9-19/h2-11,18H,12-16H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHHOFORBQPBAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)NC(=O)COC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Pyridazine-Acetamide Derivatives
(a) CB-839 (Glutaminase Inhibitor)
- Structure : Contains a pyridazine ring and acetamide group but differs in substituents (e.g., thiadiazole and trifluoromethoxy groups).
- Activity: Potent inhibitor of glutaminase (IC₅₀ in nanomolar range), used in cancer therapy .
(b) Rilapladib (Phospholipase A2 Inhibitor)
- Structure : Shares a pyridazine core and acetamide backbone but includes a naphthyridine ring and trifluoromethyl biphenyl group.
- Activity : Inhibits Lp-PLA2 with IC₅₀ = 0.23 nM, used in atherosclerosis and Alzheimer’s disease .
- Key Difference: The target compound’s 4-fluorophenoxy group may enhance metabolic stability compared to Rilapladib’s difluorobenzyl thioether.
Piperidine-Acetamide Derivatives
(a) Fentanyl Analogs (Opioid Receptor Agonists)
- Example : Methoxyacetyl fentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]-2-methoxyacetamide).
- Structure : Similar piperidine-acetamide scaffold but with phenethyl and methoxy substitutions.
- Activity : High μ-opioid receptor affinity; the target compound lacks the phenethyl group critical for opioid activity .
(b) N-(4-Fluorobenzyl)-2-(8-Methyl-2,4-Dioxo-1,3-Diazaspiro[4.5]Decan-3-yl)Acetamide
- Structure : Contains a spirocyclic diazaspiro group instead of pyridazine.
- Activity: Not explicitly stated, but spirocyclic systems often improve pharmacokinetic properties .
Pharmacological and Structural Data Table
Key Research Findings
Substituent Impact: The 4-fluorophenoxy group in the target compound likely improves metabolic stability and lipophilicity compared to non-halogenated analogs (e.g., N-(4-bromophenyl)-2-(2-thienyl)acetamide) . The 2-methoxyphenyl group on pyridazine may enhance π-π stacking interactions in enzyme binding pockets, similar to triazolo-pyridazine derivatives (e.g., 891117-12-7) .
Piperidine vs. Non-Piperidine Analogs: Piperidine-containing compounds (e.g., fentanyl analogs) often exhibit CNS activity, but the target compound’s pyridazine core may redirect its application to peripheral enzymes .
Q & A
Q. What are the key synthetic steps and optimal reaction conditions for preparing 2-(4-fluorophenoxy)-N-(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)acetamide?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Substitution reactions under alkaline conditions (e.g., K₂CO₃ in DMF) to introduce the pyridazine moiety .
- Step 2 : Reduction of intermediates (e.g., nitro to amine groups) using iron powder or catalytic hydrogenation under acidic conditions .
- Step 3 : Condensation with cyanoacetic acid or acetyl chloride derivatives using coupling agents like EDCI or HATU .
- Step 4 : Purification via column chromatography or recrystallization.
Q. Optimal Conditions :
| Step | Temperature (°C) | Solvent | Catalyst/Reagent | Yield (%) |
|---|---|---|---|---|
| 1 | 80–90 | DMF | K₂CO₃ | 60–75 |
| 2 | 25–40 | HCl/EtOH | Fe powder | 70–85 |
| 3 | 0–25 | DCM | EDCI/DMAP | 50–65 |
Key Challenges : Avoiding side reactions during pyridazine functionalization and ensuring regioselectivity in piperidine coupling .
Q. How is the structural identity and purity of the compound confirmed?
Characterization relies on spectroscopic and analytical methods:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ion) .
- Infrared (IR) Spectroscopy : Identify functional groups (amide C=O stretch at ~1650 cm⁻¹) .
- HPLC/Purity Analysis : ≥95% purity confirmed via reverse-phase HPLC with UV detection at 254 nm .
Q. What initial biological screening approaches are recommended for this compound?
Prioritize assays based on structural analogs:
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
- Receptor Binding : Radioligand displacement assays for GPCRs or nuclear receptors .
- Solubility/Stability : Assess pharmacokinetic properties via shake-flask solubility and microsomal stability tests .
Advanced Research Questions
Q. How can reaction yields and purity be optimized during multi-step synthesis?
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12h to 2h) and improves regioselectivity in heterocycle formation .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) for substitution reactions; switch to dichloromethane (DCM) for acid-sensitive steps .
- Catalyst Screening : Test Pd/C vs. Raney Ni for nitro-group reductions to minimize byproducts .
- In-Line Monitoring : Use TLC or LC-MS to track intermediate purity and adjust conditions dynamically .
Q. How can contradictions in biological activity data across studies be resolved?
- Comparative Assays : Replicate studies using standardized protocols (e.g., identical cell lines, assay buffers) .
- Off-Target Profiling : Use proteome-wide affinity pulldown assays to identify non-specific interactions .
- Structural Analysis : Perform X-ray crystallography or molecular docking to correlate activity with binding poses .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., correlation between methoxyphenyl orientation and IC₅₀) .
Q. What strategies validate target engagement in pharmacological studies?
- Cellular Thermal Shift Assay (CETSA) : Confirm compound binding to target proteins by measuring thermal stability shifts .
- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound to its target .
- Knockdown/Rescue Experiments : Use siRNA to silence the target and assess loss of compound efficacy .
- SPR/BLI : Quantify binding kinetics (KD, kon/koff) via surface plasmon resonance or bio-layer interferometry .
Q. Data Contradiction Case Study :
| Study | Reported IC₅₀ (μM) | Assay Conditions | Resolution Strategy |
|---|---|---|---|
| A | 0.5 | HeLa cells, 48h | Re-test with identical cell passage number |
| B | 5.2 | MCF-7 cells, 24h | Normalize data to ATP levels via CellTiter-Glo® |
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